

Synthesis and Characterization of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromoisonicotinaldehyde

Cat. No.: B1293480

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Disclaimer: This document outlines a proposed synthesis and provides predicted characterization data for **2,5-Dibromoisonicotinaldehyde**. As of the latest literature review, a complete, experimentally validated protocol for this specific molecule is not readily available. The methodologies presented are based on established chemical principles and analogous reactions found in scientific literature.

Introduction

2,5-Dibromoisonicotinaldehyde, also known as 2,5-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other functional organic materials. The presence of two bromine atoms and an aldehyde group on the isonicotinic scaffold offers multiple reaction sites for further chemical modifications, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthetic Pathway

The proposed synthesis of **2,5-Dibromoisonicotinaldehyde** is a two-step process commencing from the commercially available 2-amino-5-bromopyridine. The initial step involves a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2,5-

dibromopyridine.^{[1][2][3][4]} The subsequent step introduces the aldehyde functionality at the 4-position via a directed ortho-metalation (DoM) followed by formylation.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

This procedure is adapted from established Sandmeyer reaction protocols for the synthesis of brominated pyridines.^{[1][2][3]}

Materials:

- 2-Amino-5-bromopyridine
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO_2)
- Cuprous bromide (CuBr)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromopyridine (1.0 eq).
- Cool the flask in an ice-salt bath to 0 to $-5\text{ }^{\circ}\text{C}$.
- Slowly add a 48% aqueous solution of hydrobromic acid (approx. 4.0 eq) while maintaining the temperature below $5\text{ }^{\circ}\text{C}$.

- In a separate beaker, dissolve cuprous bromide (approx. 0.2 eq) in 48% HBr and add it to the reaction mixture.
- Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
- Slowly raise the temperature to room temperature and then heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.
- Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
- Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,5-dibromopyridine.
- Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Proposed Synthesis of 2,5-Dibromoisonicotinaldehyde from 2,5-Dibromopyridine

This hypothetical procedure is based on standard directed ortho-metalation and formylation reactions of halogenated pyridines.

Materials:

- 2,5-Dibromopyridine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)

- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas

Procedure:

- Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
- Add 2,5-dibromopyridine (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at $-78\text{ }^\circ\text{C}$. A color change should be observed, indicating the formation of the lithiated species.
- Stir the mixture at $-78\text{ }^\circ\text{C}$ for 1-2 hours.
- Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature at $-78\text{ }^\circ\text{C}$.
- After the addition of DMF, allow the reaction to stir at $-78\text{ }^\circ\text{C}$ for another 2-3 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.

- Add water and extract the product with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **2,5-Dibromoisonicotinaldehyde** by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for **2,5-Dibromoisonicotinaldehyde**. This data is predicted based on its chemical structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

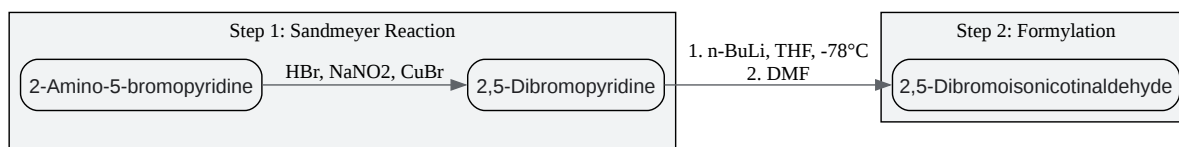
Property	Value
Molecular Formula	C ₆ H ₃ Br ₂ NO
Molecular Weight	264.90 g/mol
Appearance	Off-white to yellow solid
Melting Point	(Not available, expected to be a solid at room temp.)
CAS Number	959244-28-1

Table 2: Predicted Spectroscopic Data

Technique	Expected Peaks/Signals
^1H NMR (CDCl_3 , 400 MHz)	δ ~10.1 (s, 1H, -CHO), δ ~8.8 (s, 1H, H-3), δ ~8.2 (s, 1H, H-6)
^{13}C NMR (CDCl_3 , 100 MHz)	δ ~190 (C=O), δ ~155 (C-6), δ ~145 (C-4), δ ~142 (C-3), δ ~125 (C-2), δ ~120 (C-5)
IR (KBr, cm^{-1})	~3050-3100 (C-H aromatic stretch), ~2850, ~2750 (C-H aldehyde stretch), ~1700-1720 (C=O aldehyde stretch), ~1550-1600 (C=C/C=N aromatic stretch), ~1000-1200 (C-Br stretch)
Mass Spec. (EI)	m/z 265/267/269 ($[\text{M}]^+$, isotopic pattern for 2 Br), 236/238/240 ($[\text{M}-\text{CHO}]^+$)

Visualizations

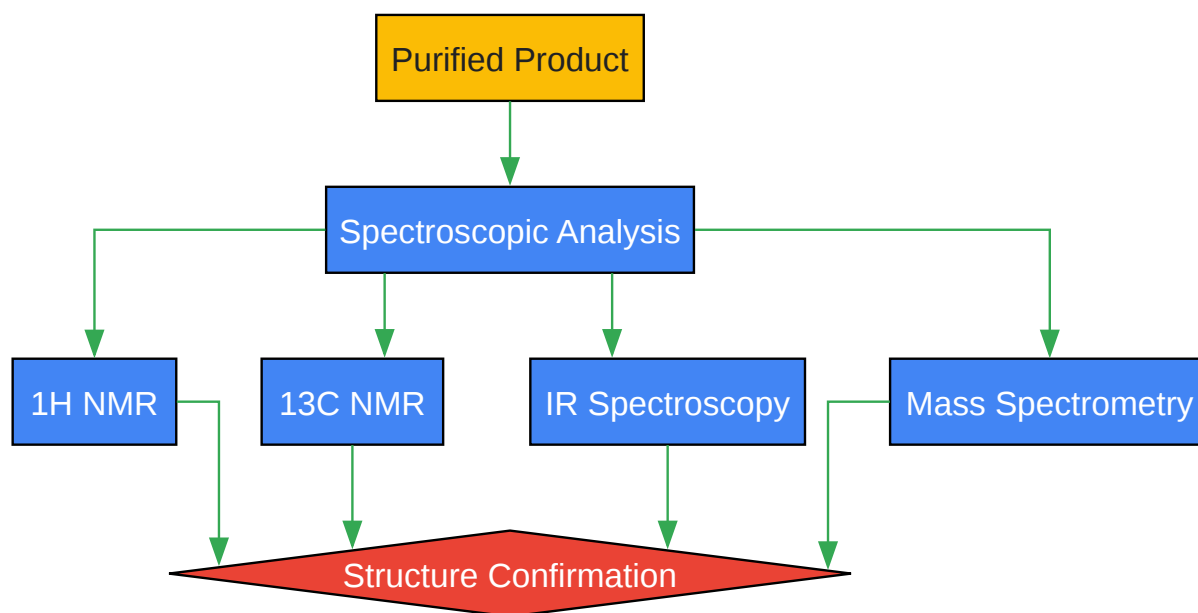
Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of **2,5-Dibromoisonicotinaldehyde**.

Characterization Logic



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Caption: Workflow for the structural characterization of the final product.

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